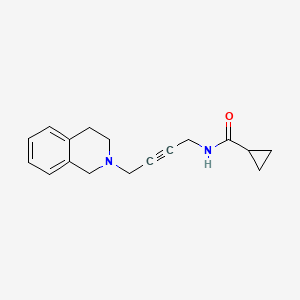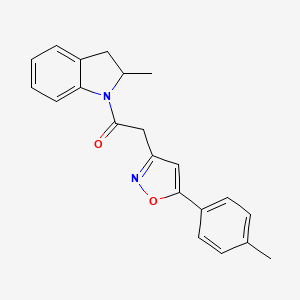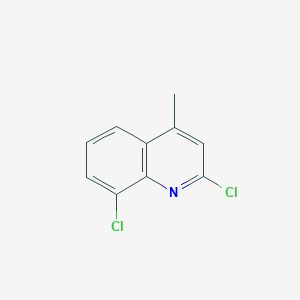![molecular formula C18H21N5 B2516935 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-85-1](/img/structure/B2516935.png)
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Properties
Research on pyrazolo[1,5-a]pyrimidines, such as the study by Aggarwal et al. (2014), has revealed their potential anti-inflammatory activity. The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated significant inhibition of inflammation in in vitro and in vivo models. These compounds were synthesized by reacting amino-pyrazoles with trifluoromethyl-β-diketones, showing promising anti-inflammatory activity, with some compounds displaying activity comparable to standard drugs like Indomethacin (Aggarwal et al., 2014).
Antimicrobial Activity
Beyzaei et al. (2017) explored the antimicrobial efficacy of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. These compounds were synthesized through a reaction involving amino-pyrazole and various nitriles, exhibiting a broad spectrum of antibacterial and antifungal activities. The study highlighted the potential of these derivatives as inhibitors against pathogenic bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa, presenting a new avenue for antimicrobial drug development (Beyzaei et al., 2017).
Anticancer Activity
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with anticancer and anti-5-lipoxygenase properties. These derivatives showed cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. The study demonstrates the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy, especially in targeting specific enzymes and pathways involved in cancer progression (Rahmouni et al., 2016).
Synthesis and Characterization
Efforts to synthesize and characterize pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of various compounds with potential biological applications. For instance, Buriol et al. (2013) described the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation, highlighting the efficiency and simplicity of this method. This approach not only simplifies the synthesis process but also opens up new possibilities for developing compounds with enhanced biological activities (Buriol et al., 2013).
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-7-9-22(10-8-13)17-15-11-21-23(18(15)20-12-19-17)16-6-4-3-5-14(16)2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLWQMCYAZPDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)




![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)
